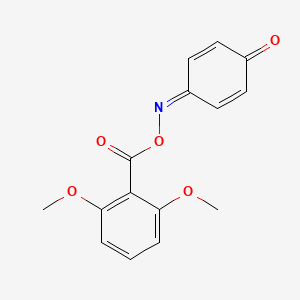![molecular formula C14H10FN3O B5873690 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole, also known as FBTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FBTA is a benzotriazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole is based on its ability to interact with various biomolecules, including tubulin, cytokines, and metal ions. This compound binds to the colchicine binding site of tubulin and inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. This compound also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling pathway. In addition, this compound forms a chelate complex with metal ions, leading to fluorescence emission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-corrosion effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In addition, this compound forms a protective film on metal surfaces, leading to a reduction in corrosion rate.
実験室実験の利点と制限
1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole has several advantages for laboratory experiments, including its high yield of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy.
将来の方向性
1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole has several potential future directions for scientific research, including its application as a fluorescent probe for the detection of metal ions in biological and environmental samples, its potential as an anti-cancer and anti-inflammatory agent, and its potential as a corrosion inhibitor in various industries. Future studies should focus on optimizing the synthesis method of this compound, improving its solubility and bioavailability, and investigating its efficacy and safety in vivo.
合成法
1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole can be synthesized through various methods, including the reaction of 4-fluoroacetophenone and 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-fluoroaniline and 1H-1,2,3-benzotriazole in the presence of acetic anhydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization. This compound has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In material science, this compound has been studied for its potential as a corrosion inhibitor due to its ability to form a protective film on metal surfaces. In analytical chemistry, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
1-(benzotriazol-1-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-11-7-5-10(6-8-11)9-14(19)18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNSZFNLOJWFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5873626.png)
![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)

![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)

![methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)
![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)




![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)
